
(Anthracen-9-yl)methyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-yl)methyl bromoacetate is an organic compound that features an anthracene moiety attached to a bromoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl bromoacetate typically involves the reaction of anthracene with bromoacetic acid or its derivatives. One common method is the esterification of anthracene-9-methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and bromination reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-9-yl)methyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield anthracene-9-methanol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Hydrolysis: Anthracene-9-methanol and bromoacetic acid.
Aplicaciones Científicas De Investigación
(Anthracen-9-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential interactions with biological macromolecules, although specific applications in medicine are less well-documented.
Mecanismo De Acción
The mechanism of action of (Anthracen-9-yl)methyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The anthracene moiety can also interact with other aromatic systems through π-π stacking interactions, which may be relevant in material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a bromoacetate group.
Anthracene-9-methanol: Lacks the bromoacetate group, making it less reactive in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Contains bromine atoms on the anthracene ring itself, leading to different reactivity patterns.
Uniqueness
(Anthracen-9-yl)methyl bromoacetate is unique due to the combination of the reactive bromoacetate group and the photophysically active anthracene moiety. This dual functionality makes it a versatile compound for various synthetic and material science applications.
Propiedades
Número CAS |
141989-10-8 |
|---|---|
Fórmula molecular |
C17H13BrO2 |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |
Clave InChI |
SOTHVENDOPSHRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B12530955.png)
![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
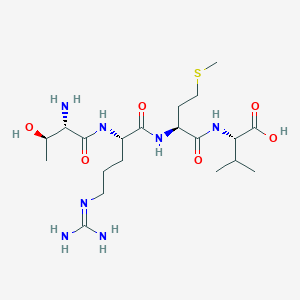
![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)
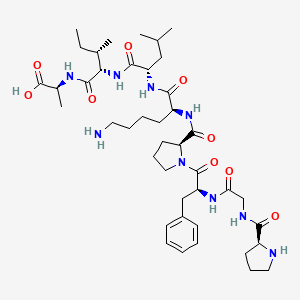
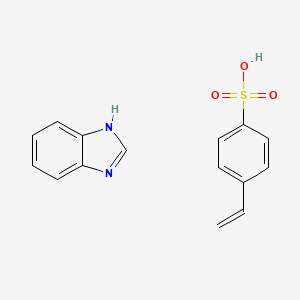
![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)
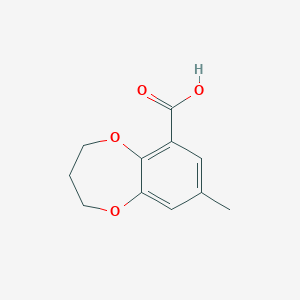
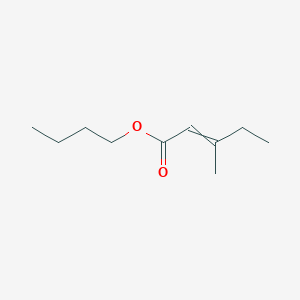
![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)
